molecular formula C15H12BrFO3 B8336457 3-(4-Bromo-2-fluoro-phenoxymethyl)-benzoic acid methyl ester

3-(4-Bromo-2-fluoro-phenoxymethyl)-benzoic acid methyl ester

Cat. No. B8336457
M. Wt: 339.16 g/mol
InChI Key: UPKGZAXRJQNDHT-UHFFFAOYSA-N
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Patent
US08039495B2

Procedure details

A mixture of 4-bromo-2-fluorophenol (10 g, 52.36 mmol), 3-bromomethylbenzoic acid methyl ester (10.9 g, 47.6 mmol), potassium carbonate (9.9 g, 71.4 mmol), and DMF (100 mL) was stirred at room temperature over the weekend, followed by treatment with water. The precipitate was collected by filtration and washed with water and cold MeOH to give 3-(4-bromo-2-fluoro-phenoxymethyl)-benzoic acid methyl ester. LC-MS (ES) calculated for C15H12BrFO3, 338; found m/z 338 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1.[CH3:10][O:11][C:12](=[O:21])[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19]Br)[CH:14]=1.C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>O>[CH3:10][O:11][C:12](=[O:21])[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][O:8][C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=2[F:9])[CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)F
Name
Quantity
10.9 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)CBr)=O
Name
Quantity
9.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and cold MeOH

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)COC1=C(C=C(C=C1)Br)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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